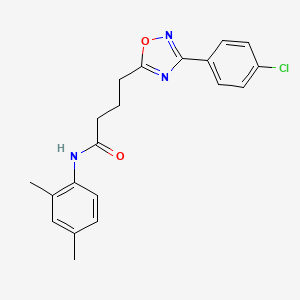
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, this compound has been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
One advantage of using N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have activity against cancer cells, inflammatory cells, bacteria, and fungi. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and cellular pathways. Additionally, future studies could investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its safety and efficacy for clinical use.
In conclusion, N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide can be synthesized using different methods, including the reaction of 2-hydroxy-N-allylbenzamide with phenyl isocyanate and subsequent reaction with hydrazine hydrate. Another method involves the reaction of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzoyl chloride with allylamine. The synthesis of this compound requires careful attention to the reaction conditions and purification steps to obtain the desired product.
科学研究应用
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antibacterial and antifungal agent.
属性
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-12-20-19(23)15-10-6-7-11-16(15)24-13-17-21-18(22-25-17)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOQTXUIESAHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]-N-(prop-2-EN-1-YL)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

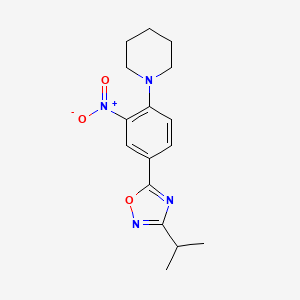
![3-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719634.png)
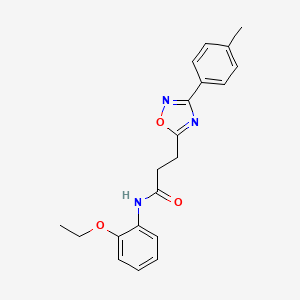
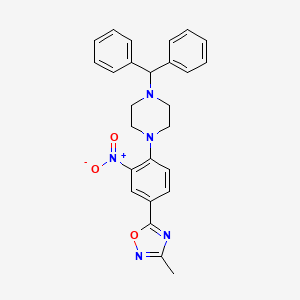
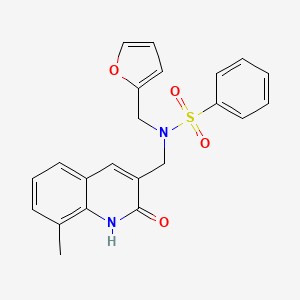
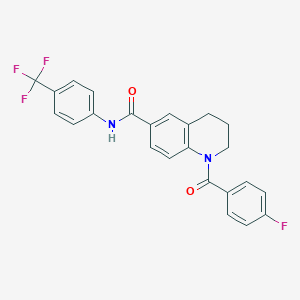
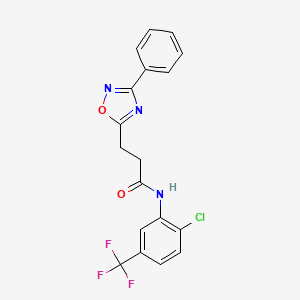
![N-cyclopropyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719660.png)
![2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719665.png)


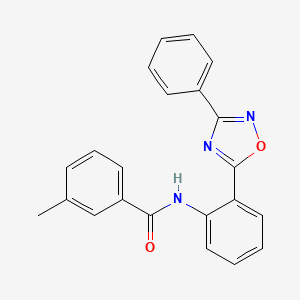
![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
